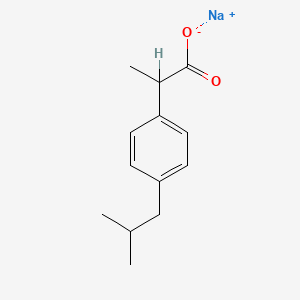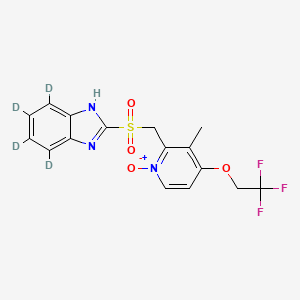
Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ritalinic-d9 Acid HCl (piperidine-d9) (mixture of stereoisomers) is a stable isotope . It is not a hazardous compound . The CAS number for this compound is 1276197-13-7 .
Synthesis Analysis
The synthesis of Ritalinic Acid involves several steps. One of the key steps is the hydrolysis of the ester group in methylphenidate, which yields ritalinic acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1) .Molecular Structure Analysis
Ritalinic Acid is a substituted phenethylamine . It has a molecular formula of C13H17NO2 . The compound has two stereogenic centers, which means it can exist as four possible stereoisomers .Chemical Reactions Analysis
When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively . Methylphenidate may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .Physical And Chemical Properties Analysis
Ritalinic-d9 Acid HCl (piperidine-d9) (mixture of stereoisomers) is a stable isotope . It is not a hazardous compound . The CAS number for this compound is 1276197-13-7 .科学的研究の応用
Synthesis and Internal Standards
- Ritalinic-d9 Acid HCl and related compounds with deuterium in the piperidine ring have been synthesized for use as internal standards in mass fragmentographic assays of methylphenidate and its metabolites (Patrick, Kilts, & Breese, 1982).
Radiopharmaceutical Applications
- The compound has been used in the radiosynthesis of carbon-11 labelled d-threo-methylphenidate, a radiopharmaceutical for imaging dopamine transporters (Moran et al., 2011).
- It has also been involved in bio-distribution studies of [11C]methyl-phenidate, which binds selectively to presynaptic dopaminergic transporters (Patt et al., 2007).
Chemical Analysis and Testing
- Ritalinic acid, a major metabolite of methylphenidate, has been identified in urine screening methods for greyhounds, indicating its relevance in forensic science (Lewis, 1979).
Reaction and Structure Studies
- The compound has been part of studies examining the solution and solid-state conformations of methylphenidate analogs, which are important for understanding pharmacological activity (Steinberg et al., 2011).
Reactions with Nitrogen-Containing Compounds
- Ritalinic-d9 Acid HCl has been studied for its reaction with chlorine dioxide in nitrogen-containing heterocycles, which is significant for understanding its degradation and interaction with other compounds (Abdighahroudi et al., 2022).
将来の方向性
The characterization of metabolomics of methylphenidate enantiomers is needed for a more efficacious therapeutic drug monitoring . This could provide further insights regarding individual contribution for methylphenidate pharmacodynamics and toxicological effects, especially if ethanol is co-consumed .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers) involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl-d3 3-oxoheptanoate", "Piperidine-d9", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Diazomethane", "Potassium hydroxide", "Bromoacetic acid", "Acetic anhydride", "Deuterium oxide" ], "Reaction": [ 1. Methyl-d3 3-oxoheptanoate is converted to methyl-d3 2-oxoheptanoate by treatment with sodium hydroxide. 2. Methyl-d3 2-oxoheptanoate is reacted with piperidine-d9 in the presence of hydrochloric acid to form Ritalinic-d9 Acid. 3. Ritalinic-d9 Acid is reacted with chloroacetic acid and diazomethane to form Ritalinic-d9 Acid methyl ester. 4. Ritalinic-d9 Acid methyl ester is reacted with potassium hydroxide to form Ritalinic-d9 Acid. 5. Ritalinic-d9 Acid is reacted with bromoacetic acid in the presence of acetic anhydride to form Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers). 6. The final product is purified and isolated using standard methods." ]} | |
CAS番号 |
1276197-13-7 |
分子式 |
C13H3D9NO2·HCl |
分子量 |
264.8 |
純度 |
95% by HPLC; 98% atom D; |
関連するCAS |
19395-40-5 (unlabelled) |
同義語 |
α-Phenyl-2-piperidineacetic Acid HCl |
タグ |
Ritalinic Acid Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)

